molecular formula C13H15NO2 B2574834 1-(2-Phenylmorpholin-4-yl)prop-2-en-1-one CAS No. 97842-80-3

1-(2-Phenylmorpholin-4-yl)prop-2-en-1-one

Cat. No. B2574834
CAS RN: 97842-80-3
M. Wt: 217.268
InChI Key: XPMNXKXQUOOADM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been calculated using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated .

Scientific Research Applications

  • The study by Duffy et al. (2004) investigated the bitter receptor gene TAS2R38 and its relationship with PROP bitterness, alcohol sensation, and use, demonstrating genetic effects on alcohol intake, with PROP bitterness serving as a marker of these effects (Duffy et al., 2004).

  • Another example is the research by Attkins et al. (2009) on the intranasal pharmacokinetics of PF-219061, a dopamine 3 receptor agonist, showing the potential utility of intranasal dosing for achieving high exposures, which indicates the relevance of pharmacokinetic studies in developing therapeutic strategies (Attkins et al., 2009).

Mechanism of Action

While the exact mechanism of action for “1-(2-Phenylmorpholin-4-yl)prop-2-en-1-one” is not specified, similar compounds have been found to reverse the efflux pump resistance in bacteria such as Staphylococcus aureus .

Safety and Hazards

The safety information for a similar compound, “2-methyl-1-(morpholin-4-yl)prop-2-en-1-one”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-phenylmorpholin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-8-9-16-12(10-14)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMNXKXQUOOADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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